Diethyl 7-bromoheptylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

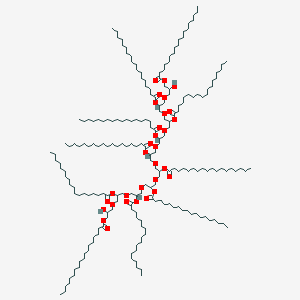

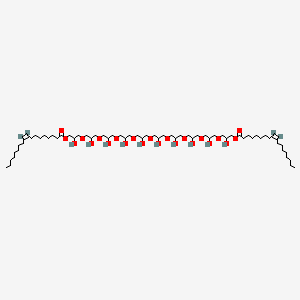

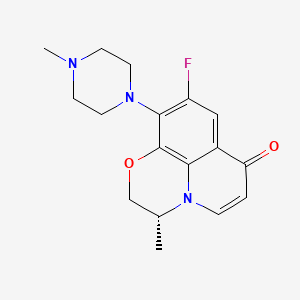

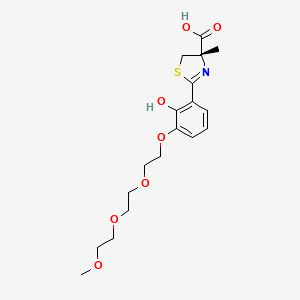

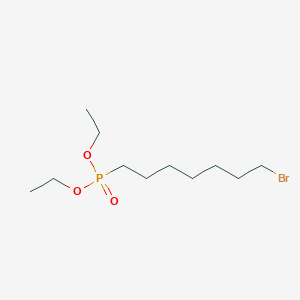

Diethyl 7-bromoheptylphosphonate is an alkyl chain-based PROTAC linker . It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Synthesis Analysis

Diethyl 7-bromoheptylphosphonate can be used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular structure of Diethyl 7-bromoheptylphosphonate comprises an alkyl chain, which makes it suitable as a PROTAC linker .Chemical Reactions Analysis

In the context of PROTACs, Diethyl 7-bromoheptylphosphonate plays a crucial role in the chemical reactions that lead to the degradation of target proteins . It helps to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“Diethyl 7-bromoheptylphosphonate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein-protein interactions, and the discovery of biomarkers for disease.

Antimicrobial Agents

Phosphonates, including “Diethyl 7-bromoheptylphosphonate”, have been synthesized and evaluated as potential antimicrobial agents . In one study, two compounds were identified as antimicrobial agents having comparable activity to ciprofloxacin, bleomycin, and cloxacillin .

Bio-conjugation

“Diethyl 7-bromoheptylphosphonate” is a non-cleavable linker for bio-conjugation . Bio-conjugation is the process of chemically linking two or more molecules together, and it is widely used in drug delivery, vaccine development, and the creation of diagnostic tools.

Organic Chemistry

This compound is also used in organic chemistry . Organic chemistry is the study of the structure, properties, composition, reactions, and synthesis of organic compounds, which contain carbon atoms. “Diethyl 7-bromoheptylphosphonate” could be used in the synthesis of various organic compounds.

Drug Development

Given its potential as an antimicrobial agent, “Diethyl 7-bromoheptylphosphonate” could be used in drug development . It could serve as a starting point for the development of new drugs, particularly those targeting microbial infections.

Chemical Biology

“Diethyl 7-bromoheptylphosphonate” could also be used in chemical biology . Chemical biology involves the application of chemical techniques, tools, and methods to the study of biological systems. This compound could be used to probe biological systems, helping to understand biological function and mechanism.

Wirkmechanismus

Target of Action

Diethyl 7-bromoheptylphosphonate is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl 7-bromoheptylphosphonate is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and plays a crucial role in a variety of cellular processes, including cell cycle progression, apoptosis, and DNA repair .

Result of Action

The action of Diethyl 7-bromoheptylphosphonate, as part of a PROTAC, results in the degradation of the target protein . This can have a variety of effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or slow the progression of the disease.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

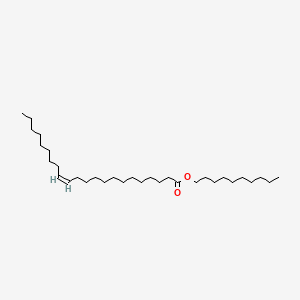

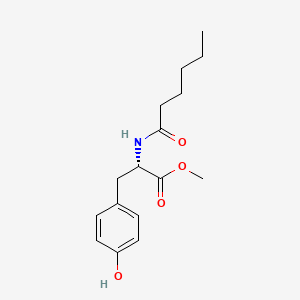

1-bromo-7-diethoxyphosphorylheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOSPHWPPFSFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

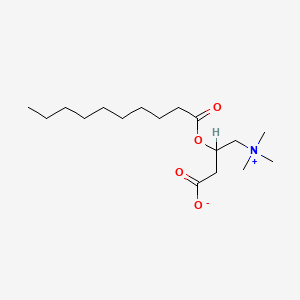

CCOP(=O)(CCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 7-bromoheptylphosphonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.